molecular formula C7H11F3S B1417915 4-(Trifluoromethyl)cyclohexane-1-thiol CAS No. 1341445-27-9

4-(Trifluoromethyl)cyclohexane-1-thiol

Cat. No.: B1417915
CAS No.: 1341445-27-9
M. Wt: 184.22 g/mol
InChI Key: TXYQNZSTSFQLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)cyclohexane-1-thiol is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which also bears a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)cyclohexane-1-thiol typically involves the introduction of the trifluoromethyl group into a cyclohexane ring followed by the addition of a thiol group. One common method is radical trifluoromethylation, which can be achieved using photoredox catalysis. This process involves the generation of trifluoromethyl radicals under visible light irradiation, which then react with cyclohexane derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale photoredox catalysis using efficient and scalable light sources such as blue LED lamps or natural sunlight. The use of robust catalysts like ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives ensures high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)cyclohexane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, sulfoxides, and various substituted cyclohexane derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclohexane-1-thiol involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with proteins and enzymes, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and receptors .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)cyclohexane-1-amine
  • 4-(Trifluoromethyl)cyclohexane-1-ol
  • 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Comparison: Compared to these similar compounds, 4-(Trifluoromethyl)cyclohexane-1-thiol is unique due to its thiol group, which imparts distinct reactivity and binding properties. The presence of the trifluoromethyl group in all these compounds contributes to their enhanced chemical stability and lipophilicity, but the thiol group in this compound allows for specific interactions with biological targets that are not possible with the other derivatives .

Properties

IUPAC Name

4-(trifluoromethyl)cyclohexane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3S/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYQNZSTSFQLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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